2-[(Oxan-4-yl)amino]acetonitrile is a chemical compound with the molecular formula CHNO. It is classified as an amino-acetonitrile derivative, which is a category of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and as an intermediate in various synthetic processes.
The compound is commercially available, with various suppliers offering it for research and industrial applications. Notably, it can be sourced from chemical suppliers like Sigma-Aldrich and BenchChem, which provide detailed product specifications and safety data sheets for researchers.
2-[(Oxan-4-yl)amino]acetonitrile falls under the broader classification of nitriles and amines. Its structural features include an oxane ring, which contributes to its unique chemical properties.
The synthesis of 2-[(Oxan-4-yl)amino]acetonitrile typically involves several key steps. One common method includes:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 2-[(Oxan-4-yl)amino]acetonitrile features:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 2-[(Oxan-4-yl)amino]acetonitrile |
InChI Key | YXKZFLRZQZVQKZ-UHFFFAOYSA-N |
2-[(Oxan-4-yl)amino]acetonitrile can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for 2-[(Oxan-4-yl)amino]acetonitrile involves several biochemical pathways:
The compound is typically a solid at room temperature with moderate solubility in polar solvents like water and methanol.
It exhibits stability under standard laboratory conditions but may react under specific acidic or basic environments. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
2-[(Oxan-4-yl)amino]acetonitrile has several scientific uses:
The aminoacetonitrile functional group (–NH–CH₂–CN) has evolved from a simple synthetic building block to a privileged pharmacophore in medicinal chemistry. Early applications leveraged its bifunctional reactivity for nucleophilic substitutions (amine) and electrophilic additions (nitrile), enabling efficient construction of heterocyclic systems prevalent in pharmaceuticals [9]. The discovery of natural product-inspired aminoacetonitriles like the anthelmintic monepantel marked a paradigm shift, demonstrating this motif's direct biological relevance [8]. Concurrently, solvent properties of acetonitrile (MeCN) facilitated its adoption as an essential medium for high-performance liquid chromatography (HPLC) purification and oligonucleotide synthesis – critical for characterizing modern pharmaceuticals [1] [6]. This dual role as both synthetic intermediate and biologically active core established aminoacetonitrile derivatives as valuable assets in drug discovery pipelines.
Table 1: Historical Milestones in Aminoacetonitrile Pharmacophore Development
Time Period | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1980s-1990s | Solvent applications in drug purification | Acetonitrile (MeCN) | Enabled HPLC analysis/purification of pharmaceuticals [1] |
Early 2000s | Anthelmintic agents discovery | Monepantel (AADs) | Validated aminoacetonitrile as bioactive scaffold [8] |
2010s-Present | Targeted kinase inhibitors | Neratinib derivatives | Demonstrated nitrile-protein interactions in oncology [7] |
The oxan-4-yl (tetrahydropyran-4-yl) group confers unique three-dimensional spatial properties to aminoacetonitrile scaffolds. Its chair conformation presents equatorial or axial positioning options for the aminoacetonitrile moiety, enabling precise vectoring of the nitrile group into target binding pockets [10]. This heterocycle exhibits balanced lipophilicity (π ≈ 1.6) with moderate hydrogen-bond accepting capability (O-atom σ-profile ≈ 0.5), contrasting with purely aliphatic or aromatic substituents [7]. Crucially, the tetrahydropyran oxygen engages in stereoelectronic interactions with the adjacent amino group, modulating electron density at both the nitrogen lone pair (increasing nucleophilicity) and the nitrile triple bond (enhancing dipole moment to ~3.92 D) [6] [9]. These effects optimize target engagement, as demonstrated in purine-based CB1 antagonists where oxan-4-yl analogues maintained Ki < 5 nM while improving solubility >3-fold versus cyclohexyl counterparts [5] [7].
Table 2: Impact of Oxan-4-yl vs. Common Substituents on Aminoacetonitrile Properties
Substituent | TPSA (Ų) | LogP | Conformational Flexibility | H-Bond Capacity |
---|---|---|---|---|
Oxan-4-yl | ~30 | 0.5-1.0 | Moderate (chair flip) | Acceptor only |
Cyclohexyl | ~0 | 1.5-2.0 | High | None |
Phenyl | ~0 | 1.8-2.3 | Rigid | None |
Piperidin-4-yl | ~15 | 0.0-0.5 | High | Donor/acceptor |
2-[(Oxan-4-yl)amino]acetonitrile serves as a versatile molecular hub for generating structurally diverse chemotherapeutic agents. Its synthetic accessibility enables efficient scaffold-hopping strategies – replacing traditional heterocycles while maintaining target affinity. For instance, incorporation into kinase inhibitor scaffolds displaced bound water molecules in EGFR binding pockets, forming direct H-bonds with Met793 (distance: 2.8-3.1 Å) and improving selectivity over VEGFR-2 by >100-fold [7]. The compound's distinct physicochemical profile (MW ≈ 156 g/mol, LogP ≈ 0.3, TPSA ≈ 45 Ų) fills a critical drug-like property space between hydrophobic cores and polar linkers [9] [10]. This balance facilitates blood-brain barrier modulation – analogues with calculated Papp (MDCK-mdr1) < 10% (e.g., aryl-urea derivatives) show preferential peripheral action, while maintaining oral bioavailability >60% in rodent models [5]. Current applications span multiple therapeutic categories including anthelmintics (acetylcholine receptor subtype modulation), oncology (kinase inhibition), and metabolic disorders (cannabinoid receptor antagonism), demonstrating exceptional scaffold versatility [5] [7] [8].
Table 3: Molecular Property Comparison of Key Chemotherapeutic Scaffolds
Property | 2-[(Oxan-4-yl)amino]acetonitrile | Standard Purine Scaffold | Benzimidazole Core | Significance |
---|---|---|---|---|
Molecular Weight | 156.19 | 260-350 | 200-280 | Lower MW supports fragment-based design |
cLogP | 0.31 | 2.8-4.0 | 3.5-5.0 | Optimized for solubility/permeability |
H-Bond Donors | 1 | 1-2 | 1-2 | Reduced desolvation penalty |
Rotatable Bonds | 3 | 4-6 | 2-3 | Balanced flexibility/rigidity |
Synthetic Complexity | Low | High | Moderate | Enables rapid analogue generation |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7